2,7-dimethyl-3-piperidin-4-yl-1H-indole
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Overview
Description
2,7-Dimethyl-3-piperidin-4-yl-1H-indole is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in various fields such as chemistry, biology, and medicine . The compound features a piperidine ring fused to an indole core, with methyl groups at positions 2 and 7.
Preparation Methods
The synthesis of 2,7-dimethyl-3-piperidin-4-yl-1H-indole can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2,7-dimethylindole with a piperidine derivative in the presence of a suitable catalyst can yield the desired compound . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
2,7-Dimethyl-3-piperidin-4-yl-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2,7-Dimethyl-3-piperidin-4-yl-1H-indole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 2,7-dimethyl-3-piperidin-4-yl-1H-indole involves its interaction with specific molecular targets and pathways. For instance, it may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
2,7-Dimethyl-3-piperidin-4-yl-1H-indole can be compared with other similar compounds, such as:
2,3-Dimethylindole: Another indole derivative with methyl groups at different positions, which may exhibit different biological activities and chemical reactivity.
Piperidine derivatives: Compounds containing the piperidine ring, which are widely studied for their pharmacological properties.
The uniqueness of this compound lies in its specific substitution pattern and the combination of the indole and piperidine moieties, which confer distinct chemical and biological properties.
Conclusion
This compound is a versatile compound with significant potential in various scientific research applications. Its unique structure and reactivity make it a valuable tool in the fields of chemistry, biology, medicine, and industry. Ongoing research continues to uncover new applications and mechanisms of action for this intriguing compound.
Properties
Molecular Formula |
C15H20N2 |
---|---|
Molecular Weight |
228.33 g/mol |
IUPAC Name |
2,7-dimethyl-3-piperidin-4-yl-1H-indole |
InChI |
InChI=1S/C15H20N2/c1-10-4-3-5-13-14(11(2)17-15(10)13)12-6-8-16-9-7-12/h3-5,12,16-17H,6-9H2,1-2H3 |
InChI Key |
RNQYWIZIWVLPMT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=C(N2)C)C3CCNCC3 |
Origin of Product |
United States |
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